molecular formula C23H25F3N4O3 B12405787 Sos1-IN-7

Sos1-IN-7

Cat. No.: B12405787
M. Wt: 462.5 g/mol
InChI Key: TWVXXNYGWUGIAX-FCBPISLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sos1-IN-7 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is implicated in various human malignancies, making this compound a promising candidate for therapeutic interventions in RAS-driven cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sos1-IN-7 is synthesized through a series of chemical reactions involving pyridine-pyrimidine derivatives. The preparation method involves the use of specific reagents and catalysts under controlled conditions to achieve high purity and yield .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sos1-IN-7 undergoes various chemical reactions, including substitution and addition reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products: The major products formed from these reactions are derivatives of this compound, which are evaluated for their inhibitory activity against the SOS1 protein .

Scientific Research Applications

Sos1-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the RAS signaling pathway and its role in cancer progression. In biology, this compound is employed to investigate the molecular mechanisms underlying cell proliferation and survival. In medicine, it holds potential as a therapeutic agent for treating RAS-driven cancers, such as lung and colorectal cancers .

Mechanism of Action

Sos1-IN-7 exerts its effects by inhibiting the SOS1 protein, which is a guanine nucleotide exchange factor (GEF) for the RAS protein. By blocking the interaction between SOS1 and RAS, this compound prevents the activation of the RAS signaling pathway, thereby inhibiting cell proliferation and survival. This mechanism makes this compound a valuable candidate for targeting cancers with mutations in the RAS gene .

Comparison with Similar Compounds

  • BAY-293
  • BI-3406
  • HM99462

Comparison: Sos1-IN-7 is unique in its high potency and selectivity for the SOS1 protein. Compared to similar compounds like BAY-293 and BI-3406, this compound exhibits a distinct binding mode and higher inhibitory activity. This makes it a more effective inhibitor of the SOS1 protein, offering greater potential for therapeutic applications .

Properties

Molecular Formula

C23H25F3N4O3

Molecular Weight

462.5 g/mol

IUPAC Name

4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-6-(1,4-dihydroxycyclohexyl)-2-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C23H25F3N4O3/c1-11(14-4-3-5-15(18(14)24)19(25)26)27-20-16-10-17(23(33)8-6-13(31)7-9-23)22(32)30-21(16)29-12(2)28-20/h3-5,10-11,13,19,31,33H,6-9H2,1-2H3,(H2,27,28,29,30,32)/t11-,13?,23?/m1/s1

InChI Key

TWVXXNYGWUGIAX-FCBPISLCSA-N

Isomeric SMILES

CC1=NC2=C(C=C(C(=O)N2)C3(CCC(CC3)O)O)C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F

Canonical SMILES

CC1=NC2=C(C=C(C(=O)N2)C3(CCC(CC3)O)O)C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F

Origin of Product

United States

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